molecular formula C7H4FNS B1581804 2-Fluorophenyl isothiocyanate CAS No. 38985-64-7

2-Fluorophenyl isothiocyanate

Cat. No.: B1581804
CAS No.: 38985-64-7
M. Wt: 153.18 g/mol
InChI Key: OAGDRIUTLPDSMJ-UHFFFAOYSA-N
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Description

2-Fluorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Preparation Methods

2-Fluorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . Another method involves the use of primary amines and carbon disulfide in the presence of a base, followed by desulfurization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, alcohols, and alkenes. The major products formed from these reactions are thiourea derivatives, heterocyclic compounds, and isothiocyanate adducts.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity makes it useful for labeling and modifying biomolecules .

Comparison with Similar Compounds

2-Fluorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:

What sets this compound apart is the position of the fluorine atom, which can influence its reactivity and the types of reactions it undergoes. The ortho position of the fluorine atom in this compound can lead to different steric and electronic effects compared to its para or meta counterparts.

Properties

IUPAC Name

1-fluoro-2-isothiocyanatobenzene
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InChI

InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGDRIUTLPDSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0068153
Record name o-Fluorophenyl isothiocyanate
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Molecular Weight

153.18 g/mol
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CAS No.

38985-64-7
Record name 2-Fluorophenyl isothiocyanate
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Record name 2-Fluorophenyl isothiocyanate
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Record name 2-Fluorophenyl isothiocyanate
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Record name Benzene, 1-fluoro-2-isothiocyanato-
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Record name 2-Fluorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

Into a solution of 2-fluoroaniline (1.0 g, 9.0 mmol) in 30 mL of toluene at room temperature, thiophosgene (1.06 mL, 13.5 mmol) and triethylamine (1.55 mL, 13.5 mmol) was added. The mixture was stirred at room temperature for 16 hours. The mixture was partitioned between ethyl acetate and water. The combined organic layer was then concentrated to give the desired product (1.05 g, 76%). 1H NMR (CDCl3) δ 7.1-7.3 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key reactions that 2-Fluorophenyl isothiocyanate undergoes to form heterocyclic compounds?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems like benzothiazoles. One prominent reaction involves its interaction with carbanions. For instance, [] describes the reaction of this compound with carbanions derived from alkoxy- and alkylsulfanylethenes. This reaction provides a convenient route to various compounds, including 2-propenethioamides, 1-methylsulfanyl-2-propen-1-imines, and importantly, benzothiazoles.

Q2: What makes this compound particularly useful in synthesizing substituted benzothiazoles?

A2: As demonstrated in [], this compound acts as a key starting material for synthesizing 2-substituted benzothiazoles. The fluorine atom at the 2-position of the phenyl ring plays a crucial role. Its presence allows for further modifications through nucleophilic aromatic substitution reactions, enabling the introduction of a variety of substituents at that position on the benzothiazole ring. This versatility makes this compound a valuable reagent in synthesizing diverse benzothiazole derivatives, which hold significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications.

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